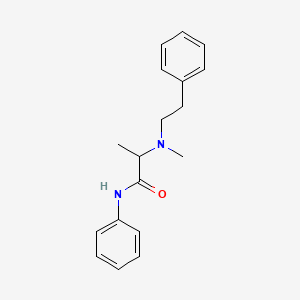![molecular formula C6H12Cl2N4 B13447156 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound that features a triazole ring, a cyclopropyl group, and a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Methanamine Attachment: The methanamine group can be attached via a nucleophilic substitution reaction, where an amine displaces a leaving group on a carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity . The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-1,2,3-triazol-4-yl)methanamine: Similar triazole structure but lacks the cyclopropyl group.
1-(1H-1,2,4-triazol-5-yl)ethanamine: Similar triazole structure but with an ethanamine group instead of methanamine.
1-(1H-1,2,4-triazol-3-yl)propanamine: Similar triazole structure but with a propanamine group.
Uniqueness
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C6H12Cl2N4 |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
[1-(1H-1,2,4-triazol-5-yl)cyclopropyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-3-6(1-2-6)5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H |
Clé InChI |
VTSGPZHQHPBPOS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=NC=NN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


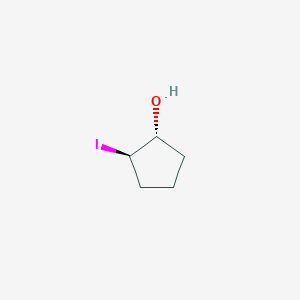
![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
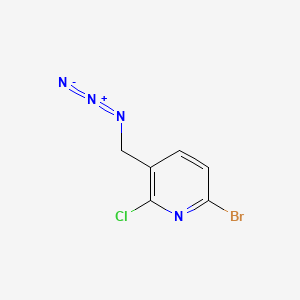
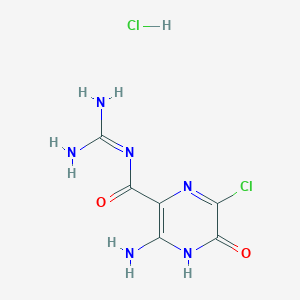
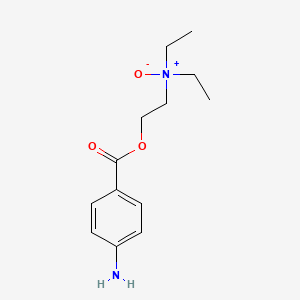
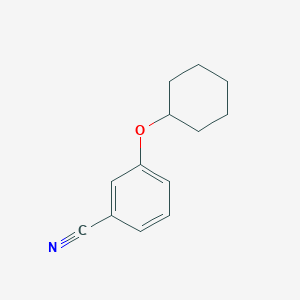
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
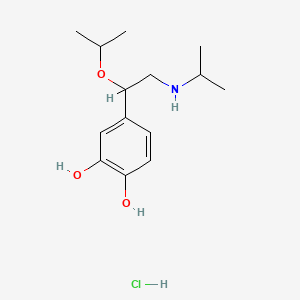
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)
